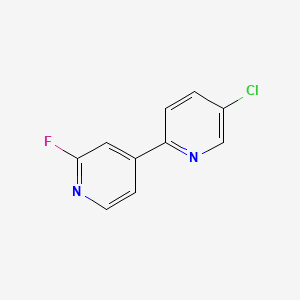

5-Chloro-2'-fluoro-2,4'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-chloropyridin-2-yl)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-8-1-2-9(14-6-8)7-3-4-13-10(12)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTHNJGQZMBIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654756 | |

| Record name | 5-Chloro-2'-fluoro-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942206-11-3 | |

| Record name | 5-Chloro-2′-fluoro-2,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942206-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2'-fluoro-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalysis:catalytic Reagents Are Superior to Stoichiometric Ones. the Use of Highly Efficient Palladium Catalysts at Very Low Loadings Ppm Levels Minimizes Metal Waste. Research into Replacing Palladium with More Earth Abundant and Less Toxic Metals Like Nickel or Copper is an Active Area of Green Chemistry.mdpi.comfurthermore, Developing Heterogeneous Catalysts or Methods for Recycling Homogeneous Catalysts Can Significantly Improve the Sustainability of the Process.

Electrophilic and Nucleophilic Substitution Reactions on the Bipyridine Rings

The bipyridine scaffold can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being heavily influenced by the directing effects of the ring nitrogens and the halogen substituents.

Halogen exchange reactions provide a pathway to modify the halogen substituents on the bipyridine core. While specific studies on this compound are not prevalent, the principles of such reactions on halopyridines are well-established. Generally, these reactions involve the substitution of one halogen for another. For instance, a chlorine atom can be replaced by fluorine in a process often facilitated by alkali metal fluorides like potassium fluoride (B91410) (KF), sometimes in the presence of catalysts such as crown ethers or phase-transfer catalysts. nih.govacs.org Conversely, the Finkelstein reaction allows for the conversion of chloroarenes to iodoarenes using an alkali metal iodide. jk-sci.com

In the case of this compound, the carbon-chlorine bond is weaker and more polarizable than the carbon-fluorine bond. Consequently, the chlorine atom at the C-5 position is expected to be more susceptible to nucleophilic substitution, including halogen exchange, than the fluorine atom at the C-2' position.

Modern methods for introducing fluorine onto a pyridine (B92270) ring also include the displacement of other leaving groups. For example, trimethylammonium groups have been shown to be effective precursors for fluorination on bipyridine scaffolds using reagents like potassium fluoride. acs.orgnih.gov This highlights an alternative strategy to direct halogen exchange for modifying the bipyridine structure. nih.gov

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct deprotonation at a nearby ortho position. wikipedia.orgbaranlab.org In bipyridine systems, the pyridine nitrogen atoms can serve as effective DMGs. harvard.eduuwindsor.ca

For this compound, there are several potential sites for ortho-metalation. The nitrogen of the 2'-fluoropyridine ring can direct lithiation to the C-3' position. Similarly, the nitrogen of the 5-chloropyridine ring can direct lithiation to the C-3 or C-6 positions. The ultimate regioselectivity would depend on a combination of factors:

Coordination: The lithium reagent will chelate with the most Lewis-basic nitrogen.

Acidity: The kinetic acidity of the ortho protons is influenced by the electronic effects of the halogen substituents. Both chlorine and fluorine are inductively withdrawing, which increases the acidity of adjacent protons.

Sterics: Steric hindrance from the other ring or substituents can influence which ortho-proton is abstracted. baranlab.org

Metalation of pyridine rings can sometimes be complicated by the competitive nucleophilic addition of the organolithium reagent to the C=N bond. harvard.edu The use of non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can mitigate this side reaction. uwindsor.ca Once the aryllithium intermediate is formed, it can be quenched with a wide variety of electrophiles to introduce new functional groups with high regiocontrol. baranlab.org

Carbon-Halogen Bond Functionalization in this compound

The carbon-halogen bonds are key sites for diversification of the this compound structure, primarily through transition-metal-catalyzed cross-coupling reactions.

Transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, are fundamental for forming new carbon-carbon bonds. organic-chemistry.orglibretexts.orgmdpi.com The reactivity of aryl halides in these reactions generally follows the order: I > Br > OTf > Cl >> F. libretexts.org This reactivity trend is crucial for the selective functionalization of this compound.

The C-Cl bond at the C-5 position is significantly more reactive in typical palladium- or nickel-catalyzed cross-coupling reactions than the robust C-F bond at the C-2' position. libretexts.orgwikipedia.org This differential reactivity allows for selective coupling at the chloro-substituted position while preserving the fluoro-substituent. This strategy enables the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups. acs.orgrsc.orgnih.govnih.gov

For example, a Suzuki-Miyaura coupling would likely proceed as follows:

The table below summarizes potential cross-coupling reactions at the C-5 position.

| Coupling Reaction | Reagent | Catalyst System | Expected Product |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(0) catalyst, Base | 5-Aryl-2'-fluoro-2,4'-bipyridine |

| Negishi | Organozinc halide (R-ZnX) | Pd(0) or Ni(0) catalyst | 5-Alkyl/Aryl-2'-fluoro-2,4'-bipyridine |

| Stille | Organostannane (R-SnBu₃) | Pd(0) catalyst | 5-Alkyl/Aryl/Vinyl-2'-fluoro-2,4'-bipyridine |

| Sonogashira | Terminal alkyne (RC≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-2'-fluoro-2,4'-bipyridine |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) catalyst, Base | 5-(Dialkylamino)-2'-fluoro-2,4'-bipyridine |

This table illustrates the expected regioselective functionalization based on the higher reactivity of the C-Cl bond over the C-F bond in standard cross-coupling reactions.

Reductive elimination is the final, product-forming step in many cross-coupling catalytic cycles. libretexts.org In the context of functionalizing this compound, after an oxidative addition and transmetalation sequence, the palladium(II) intermediate would undergo reductive elimination to form the new C-C bond at the C-5 position and regenerate the active Pd(0) catalyst. libretexts.org

Direct reduction of the carbon-halogen bonds can also be achieved. Catalytic hydrogenation can lead to hydrodehalogenation, where a halogen atom is replaced by a hydrogen atom. Similar to cross-coupling reactivity, the C-Cl bond is more susceptible to reduction than the C-F bond. This allows for the selective removal of the chlorine atom to yield 2'-fluoro-2,4'-bipyridine under appropriate catalytic conditions. Complete hydrogenation under more forcing conditions could potentially saturate the pyridine rings, but this typically requires harsher conditions than hydrodehalogenation.

Oxidation and Reduction Chemistry of the Bipyridine Core

The bipyridine core is redox-active, meaning it can accept or donate electrons. These processes can be studied electrochemically, for example, by cyclic voltammetry. nih.goviieta.org

Reduction: Bipyridine and its derivatives are readily reduced. mdpi.com The first reduction is typically a reversible one-electron process that forms a bipyridine radical anion (bpy•⁻). acs.orgmdpi.com A second, more difficult reduction can form a dianion (bpy²⁻). The potential at which these reductions occur is sensitive to the substituents on the rings. acs.org Electron-withdrawing groups, such as the chloro and fluoro substituents in this compound, make the molecule easier to reduce (i.e., the reduction occurs at a less negative potential) compared to unsubstituted bipyridine. acs.org In some cases, depending on the substitution pattern, the added electron in the radical anion may be localized on one of the two pyridine rings. nih.gov

The general redox behavior is summarized in the table below.

| Process | Description | Influencing Factors |

| Reduction | Reversible one-electron reduction to a radical anion (bpy•⁻). | Electron-withdrawing groups (Cl, F) make reduction easier. |

| Oxidation | Generally difficult; can form a radical cation (bpy•⁺). | Often metal-centered in complexes; can be ligand-centered. |

This table outlines the fundamental redox processes applicable to the bipyridine core of the title compound.

Derivatization Strategies for Advanced this compound Analogues

The development of advanced analogues of this compound largely relies on the strategic modification of its structure, primarily through cross-coupling and nucleophilic substitution reactions. These transformations allow for the introduction of a wide array of functional groups, leading to compounds with tailored electronic and steric properties.

One of the most powerful methods for the derivatization of halogenated pyridines is the palladium-catalyzed cross-coupling reaction. The chlorine atom at the 5-position of the bipyridine system is a prime site for such transformations. Various cross-coupling reactions can be envisaged for the synthesis of novel analogues:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the 5-position. The synthesis of 5-aryl substituted pyrrole-2-carboxylates from borylated pyrrole (B145914) and aryl bromides using a Pd(OAc)2/SPhos catalyst system highlights the utility of Suzuki coupling for functionalizing heterocyclic compounds. mdpi-res.com

Negishi Coupling: This strategy employs an organozinc reagent, which can be coupled with the chlorinated bipyridine using a palladium catalyst. The Negishi coupling is known for its functional group tolerance and has been successfully used for the synthesis of methyl-2,2'-bipyridines. acs.org

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the method of choice. This reaction couples a terminal alkyne with the chlorinated bipyridine in the presence of a palladium catalyst and a copper(I) co-catalyst. A general two-step procedure for the synthesis of 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from the corresponding bromo-pyridines demonstrates the applicability of this reaction to fluorinated pyridine systems. soton.ac.uk

Homocoupling Reactions: Symmetrical bipyridine adducts can be synthesized via homocoupling reactions, which have been shown to be an efficient route compared to cross-coupling in certain cases. elsevierpure.com

The fluorine atom at the 2'-position is generally less reactive towards palladium-catalyzed cross-coupling reactions compared to the chlorine atom. However, under specific conditions, C-F bond activation can be achieved.

Nucleophilic aromatic substitution (SNAr) offers another avenue for derivatization. The electron-deficient nature of the pyridine rings, enhanced by the halogen substituents, facilitates the displacement of the chloride or fluoride by various nucleophiles. The relative reactivity of the C-Cl versus the C-F bond in SNAr reactions can depend on the nucleophile and reaction conditions. In many instances, the C-F bond is more labile towards nucleophilic attack than the C-Cl bond in electron-deficient aromatic systems.

The following table summarizes potential derivatization strategies for this compound:

| Reaction Type | Reagent | Potential Product | Relevant Analogy |

| Suzuki-Miyaura Coupling | Arylboronic acid | 5-Aryl-2'-fluoro-2,4'-bipyridine | Synthesis of 5-aryl substituted pyrrole-2-carboxylates mdpi-res.com |

| Negishi Coupling | Organozinc reagent | 5-Alkyl/Aryl-2'-fluoro-2,4'-bipyridine | Synthesis of methyl-2,2'-bipyridines acs.org |

| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-2'-fluoro-2,4'-bipyridine | Synthesis of alkynylfluoropyridinamidoximes soton.ac.uk |

| Nucleophilic Aromatic Substitution | Amine, Alkoxide, Thiolate | 5-Amino/Alkoxy/Thio-2'-fluoro-2,4'-bipyridine | Synthesis of 4-amino-5-fluoropyrimidines nih.gov |

Mechanistic Investigations of this compound Transformations

The transformations of this compound are governed by well-established reaction mechanisms, particularly for palladium-catalyzed cross-coupling reactions. A general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the bipyridine. This step is often rate-determining. The bulky ligands on the palladium center can influence the formation of the active monoligated L1Pd(0) species, which is considered the most active catalytic species. acs.org

Transmetalation: The organometallic coupling partner (e.g., from the boronic acid in Suzuki coupling or the organozinc reagent in Negishi coupling) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst. acs.org

The general mechanism for palladium-catalyzed cross-coupling is depicted below:

Where Ln is the ligand, Ar is the bipyridine moiety, X is the halogen, and R-M is the organometallic reagent.

Mechanistic studies on related systems provide further insights. For instance, in nickel-catalyzed cross-electrophile coupling of bipyridine ligands, the substituents on the bipyridine ring have been shown to significantly impact the properties and stability of the nickel complexes and, consequently, the catalytic performance. nih.gov

In the context of nucleophilic aromatic substitution, the reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile on the electron-deficient aromatic ring. The stability of this intermediate and the leaving group ability of the halide determine the reaction's feasibility and regioselectivity.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes involving halogenated bipyridine ligands like this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of metal, counter-ion, and reaction conditions can influence the final structure and properties of the complex. For instance, the synthesis of platinum(II) complexes with fluorinated 2,3'-bipyridine ligands has been achieved by reacting the ligand with a platinum chloride precursor in xylene at reflux. nih.gov Similarly, ruthenium(II) complexes can be prepared from precursors like Ru(bipy)2Cl2·2H2O. researchgate.net

The presence of both a chloro and a fluoro substituent on the bipyridine framework significantly modulates the ligand's electronic properties. Both chlorine and fluorine are electronegative atoms, and their electron-withdrawing inductive effects decrease the electron density on the pyridine rings. This reduction in electron density lowers the basicity of the nitrogen donor atoms, thereby affecting the strength of the metal-ligand bond.

The position of the substituents is also crucial. The chlorine atom at the 5-position and the fluorine atom at the 2'-position will have distinct electronic influences on the two pyridine rings, making the ligand asymmetric. This asymmetry can be advantageous in creating metal complexes with unique photophysical and electrochemical properties. mdpi.com The fluorine substituent, in particular, can influence the planarity of the biphenyl system, which in turn affects the electronic communication between the two pyridine rings. uiowa.edu Studies on related halogenated compounds have shown that halogen atoms can participate in non-covalent interactions, which can play a role in the crystal packing and supramolecular assembly of the metal complexes. rsc.orgmdpi.com

Photophysical and Electrochemical Properties of this compound Metal Complexes

Metal complexes of substituted bipyridines are well-known for their interesting photophysical and electrochemical properties, which are often dominated by metal-to-ligand charge transfer (MLCT) transitions. researchgate.netwikipedia.orgresearchgate.net The energy of these transitions, and consequently the color and luminescence of the complexes, is highly dependent on the nature of the metal, the ligand, and the substituents on the ligand.

The electron-withdrawing nature of the chloro and fluoro substituents in this compound is expected to stabilize the ligand's π* orbitals. This stabilization would lead to a smaller energy gap between the metal d-orbitals and the ligand π* orbitals, resulting in a red-shift of the MLCT absorption and emission bands compared to complexes with unsubstituted bipyridine. rsc.org For example, complexes of iridium(III) with 2',6'-difluoro-2,3'-bipyridine are known to be blue triplet emitters, a property sought after for applications in organic light-emitting diodes (OLEDs). nih.gov The specific substitution pattern in this compound could lead to unique luminescent properties.

The electrochemical properties of these complexes are also influenced by the halogen substituents. The electron-withdrawing groups make the ligand easier to reduce and the metal center harder to oxidize. This is reflected in the cyclic voltammetry of the complexes, where the reduction potentials are typically shifted to less negative values and the oxidation potentials to more positive values. researchgate.net The reversibility of these redox processes is a key factor for applications in areas such as electrocatalysis and molecular electronics. nih.gov

| Property | Expected Influence of this compound |

| Absorption/Emission | Red-shift in MLCT bands due to electron-withdrawing substituents. |

| Luminescence | Potential for unique emissive properties, possibly in the blue-green region. nih.gov |

| Redox Potentials | Anodic shift in metal-centered oxidation and cathodic shift in ligand-centered reduction. rsc.org |

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Incorporating this compound

The field of supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. Bipyridine-based ligands are excellent building blocks for constructing supramolecular assemblies and metal-organic frameworks (MOFs) due to their rigid structure and well-defined coordination vectors. The halogen substituents on this compound can play a significant role in directing the self-assembly process.

Crystal engineering involves the design and synthesis of crystalline solids with desired properties, and it relies on the control of intermolecular interactions. scribd.com In the context of this compound metal complexes, non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding are expected to be important.

The nitrogen atoms of the bipyridine that are not involved in coordination can act as hydrogen bond acceptors. The aromatic rings can participate in π-π stacking interactions, which are crucial for the formation of extended structures. cmu.edu Furthermore, the chlorine and fluorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic species and interacts with a nucleophile. These directional interactions can be exploited to control the dimensionality and topology of the resulting supramolecular architectures. nih.gov For example, in the crystal structure of a silver(I) complex with a difluoro-2,3'-bipyridine ligand, halogen...π and weak π-π stacking interactions contribute to the formation of a three-dimensional supramolecular network. nih.gov

Role of this compound as a Ligand in Homogeneous and Heterogeneous Catalysis

Bipyridine ligands are widely used in homogeneous and heterogeneous catalysis. Metal complexes containing these ligands can catalyze a wide range of organic transformations. The electronic and steric properties of the bipyridine ligand can be tuned to optimize the activity and selectivity of the catalyst.

The electron-withdrawing nature of the chloro and fluoro substituents in this compound can enhance the catalytic activity of the metal center by increasing its Lewis acidity. This can be beneficial in reactions that involve the activation of substrates by the metal catalyst. For instance, palladium complexes with bipyridine-type ligands are used in a variety of cross-coupling reactions. rsc.orgnih.gov The specific steric and electronic profile of this compound could lead to catalysts with novel reactivity or selectivity. For example, in palladium-catalyzed aerobic oxidation reactions, the nature of the bipyridine ligand can determine whether the complex acts as a catalyst or an inhibitor. nih.gov Gold(III) complexes with pyridine-based ligands have also shown catalytic activity in reactions like cyclopropanation. acs.org Furthermore, metal complexes with amino-pyridine ligands have been investigated as catalysts for the Henry reaction. ias.ac.in The unique substitution pattern of this compound makes it a promising ligand for the development of new catalysts for a variety of chemical transformations.

Asymmetric Catalysis Applications

The field of asymmetric catalysis heavily relies on the design of chiral ligands that can effectively transfer stereochemical information to a catalytic reaction. While chiral bipyridines are a well-established class of ligands in this domain, there is no available research to suggest that this compound has been employed in the development of chiral catalysts for enantioselective transformations. The synthesis of chiral derivatives of this ligand and their subsequent application in asymmetric reactions is a research area that is yet to be explored.

Photoredox and Electrocatalysis

Photoredox and electrocatalysis often utilize transition metal complexes with tunable redox properties and excited-state reactivity. Bipyridine ligands are central to the design of such catalysts, particularly with metals like ruthenium and iridium for photoredox catalysis, and various transition metals for electrocatalysis. The electron-withdrawing nature of the chloro and fluoro substituents on this compound would be expected to modulate the redox potentials of its metal complexes. However, no studies have been published that characterize these properties or apply them in photocatalytic or electrocatalytic reactions.

Polymerization Catalysis

Late-transition metal complexes featuring bipyridine-based ligands have been instrumental in the development of catalysts for olefin polymerization. The substituents on the bipyridine framework can influence the catalyst's activity, stability, and the properties of the resulting polymer. While there is extensive literature on other substituted bipyridine ligands in polymerization, specific research detailing the performance of this compound-metal complexes in catalyzing polymerization reactions is not available.

Selective Organic Transformations

Bipyridine-ligated metal catalysts are widely used to achieve selectivity in a multitude of organic transformations, including cross-coupling reactions, C-H activation, and various functional group interconversions. The unique substitution pattern of this compound could potentially offer novel reactivity or selectivity profiles in such transformations. Nevertheless, the scientific literature does not currently contain reports of its use in these applications.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architectures

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsion angles in the solid state.

Supramolecular Architecture: Beyond the individual molecule, X-ray crystallography illuminates the intermolecular interactions that govern the crystal packing. For this compound, a variety of non-covalent interactions could be anticipated. These may include π-π stacking interactions between the aromatic pyridine rings of adjacent molecules. Furthermore, the presence of halogen atoms introduces the possibility of halogen bonding, where the chlorine or fluorine atom on one molecule interacts with a nitrogen atom or another electron-rich region of a neighboring molecule. Hydrogen bonding, although weaker, might also play a role in directing the supramolecular assembly. Understanding these interactions is crucial for predicting and controlling the solid-state properties of materials based on this compound.

Illustrative Crystallographic Data for a Halogenated Bipyridine Derivative:

| Parameter | Expected Value Range |

| C-C (aromatic) bond length | 1.37 - 1.40 Å |

| C-N (aromatic) bond length | 1.33 - 1.35 Å |

| C-Cl bond length | 1.72 - 1.76 Å |

| C-F bond length | 1.33 - 1.37 Å |

| Inter-ring C-C bond length | 1.47 - 1.50 Å |

| Inter-ring torsion angle | 15 - 45° |

Note: This table presents typical ranges for related compounds and are for illustrative purposes only.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure and dynamics of molecules in solution. For this compound, a combination of ¹H and ¹³C NMR experiments, including two-dimensional techniques, would provide a detailed picture of its solution-state behavior.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum would be expected to show a distinct set of signals for each of the non-equivalent protons on the two pyridine rings. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, generally leading to downfield shifts for protons on the substituted rings. The coupling constants (J-couplings) between adjacent protons would provide valuable information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, with the carbons directly bonded to the halogen atoms showing characteristic shifts.

Conformational and Dynamic Studies: The conformation of this compound in solution, particularly the rotation around the inter-ring C-C bond, can be investigated using advanced NMR techniques. At room temperature, if the rotation is fast on the NMR timescale, an averaged set of signals would be observed. However, if the rotation is hindered due to steric effects, it might be possible to observe distinct signals for different conformers at low temperatures. Variable-temperature NMR studies can be employed to determine the energy barrier to this rotation. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton correlations and confirm the assignment of the proton signals, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, leading to an unambiguous assignment of all ¹H and ¹³C resonances.

Predicted ¹H NMR Chemical Shift Ranges:

| Proton Position | Expected Chemical Shift (ppm) |

| H-3 | 8.5 - 8.7 |

| H-6 | 8.6 - 8.8 |

| H-3' | 7.1 - 7.3 |

| H-5' | 7.3 - 7.5 |

| H-6' | 8.2 - 8.4 |

Note: These are estimated chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Mechanistic Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the characteristic vibrations of a molecule's chemical bonds. These methods are highly sensitive to the molecular structure and can be used for identification and to gain insights into bonding and intermolecular interactions.

Molecular Fingerprinting: The IR and Raman spectra of this compound would exhibit a series of bands corresponding to the various vibrational modes of the molecule. These include the stretching and bending vibrations of the C-H, C=C, and C=N bonds within the pyridine rings. The presence of the halogen substituents would give rise to characteristic C-Cl and C-F stretching vibrations, typically found in the lower frequency region of the mid-IR spectrum. The combination of these bands provides a unique spectral signature for the compound.

Mechanistic Insights: In the context of chemical reactions, IR and Raman spectroscopy can be powerful tools for mechanistic studies. For instance, if this compound is used as a ligand in the formation of a metal complex, changes in the vibrational frequencies of the pyridine ring modes upon coordination to a metal center can provide information about the nature and strength of the metal-ligand bond. These techniques can also be used to monitor the progress of a reaction by observing the appearance of vibrational bands corresponding to the product and the disappearance of bands from the starting materials.

Characteristic Vibrational Frequencies:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C=C and C=N stretching (ring) | 1400 - 1600 |

| C-F stretching | 1000 - 1300 |

| C-Cl stretching | 600 - 800 |

Note: This table provides typical wavenumber ranges for the specified vibrational modes.

Mass Spectrometry for Complex Characterization and Reaction Monitoring

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. It is also invaluable for structural elucidation through the analysis of fragmentation patterns and for real-time reaction monitoring.

Complex Characterization: In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with the presence of the ³⁵Cl and ³⁷Cl isotopes in their natural abundance ratio (approximately 3:1).

Fragmentation Patterns: Under the high-energy conditions of the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The analysis of these fragmentation patterns can provide valuable structural information. For this compound, likely fragmentation pathways could include the loss of the chlorine atom, the fluorine atom, or a hydrogen cyanide (HCN) molecule from one of the pyridine rings. Cleavage of the bond connecting the two pyridine rings could also be observed.

Reaction Monitoring: Mass spectrometry is an excellent tool for monitoring the progress of chemical reactions in real-time. For example, during the synthesis of this compound, a small aliquot of the reaction mixture could be periodically analyzed by mass spectrometry to track the consumption of the starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Expected Mass Spectrometric Data:

| Ion | Expected m/z |

| [M]⁺ (for ³⁵Cl) | 208 |

| [M+2]⁺ (for ³⁷Cl) | 210 |

| [M-Cl]⁺ | 173 |

| [M-F]⁺ | 189 |

Note: The m/z values are based on the most abundant isotopes and represent simplified predictions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For this compound, DFT calculations, typically using functionals like B3LYP, can elucidate the distribution of electrons and predict sites of reactivity.

Key insights from DFT studies involve the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for estimating the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red/yellow regions) around the electronegative nitrogen and fluorine atoms, indicating their propensity to act as sites for electrophilic attack. Conversely, regions of positive potential (blue) would highlight areas susceptible to nucleophilic attack.

DFT calculations can also quantify reactivity through various descriptors. These parameters provide a more quantitative measure of local reactivity than MEP maps alone. For instance, in related bipyridine systems, DFT has been used to understand how substituents alter the electronic properties and reactivity of the rings. nih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: This data is illustrative of typical DFT calculation outputs and is intended for demonstrative purposes.)

| Parameter | Value | Description |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |

| Electron Affinity | 1.1 eV | Energy released when an electron is added |

| Ionization Potential | 6.7 eV | Energy required to remove an electron |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov For this compound, a key area of interest is its conformational flexibility, particularly the rotation around the C2-C4' single bond connecting the two pyridine rings.

MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. researchgate.net By simulating the molecule in a solvent box (e.g., water or an organic solvent), researchers can observe how intermolecular interactions with the solvent and thermal energy influence its preferred shapes or conformations.

The primary output for conformational analysis is the trajectory of atomic coordinates over time. Analyzing the dihedral angle between the two rings throughout the simulation reveals the most stable conformations and the energy barriers to rotation between them. It is expected that the molecule does not adopt a perfectly planar conformation due to steric hindrance between the hydrogen atom on C3 of the chloro-substituted ring and the fluorine atom on C2' of the other ring. MD simulations can quantify the distribution of these torsional angles. researchgate.net

Furthermore, MD can be used to study how molecules of this compound interact with each other in a condensed phase, providing insights into potential crystal packing or aggregation behavior.

Table 2: Illustrative Conformational States from a Molecular Dynamics Simulation (Note: This data is a hypothetical representation of MD simulation results.)

| Conformational State | Dihedral Angle (Ring-Ring) | Population (%) | Description |

| State 1 (Twisted) | 35° ± 10° | ~60% | The most probable conformation, avoiding steric clash. |

| State 2 (Near-Planar) | < 15° | < 5% | A higher energy state, rarely visited. |

| State 3 (Highly Twisted) | 70° ± 15° | ~35% | A second, less stable conformational well. |

Elucidation of Reaction Mechanisms via Transition State Modeling

To understand how a chemical reaction involving this compound occurs, computational chemists model the reaction pathway and identify the transition state (TS). The transition state is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction. wikipedia.org

Using methods like DFT, researchers can locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡), which is the primary determinant of the reaction rate. A lower activation energy implies a faster reaction.

For this compound, a relevant reaction to model would be the nucleophilic aromatic substitution of the chlorine atom. Transition state modeling could compare the activation energy for substitution at the C5 position with potential substitution at other positions, explaining the observed regioselectivity of the reaction. Calculations on similar chlorinated bipyridine complexes have been used to determine activation enthalpies for substitution reactions. researchgate.net These theoretical models provide a detailed, step-by-step view of bond-breaking and bond-forming processes that are impossible to observe directly through experiment. wikipedia.org

Table 3: Hypothetical Calculated Activation Energies for Nucleophilic Substitution (Note: This table illustrates theoretical results from transition state modeling for reaction mechanism analysis.)

| Reactant | Nucleophile | Reaction Pathway | Calculated Activation Energy (ΔE‡) |

| This compound | OH⁻ | Substitution at C5 | 25.5 kcal/mol |

| This compound | NH₃ | Substitution at C5 | 32.1 kcal/mol |

| 2-Fluoropyridine | OH⁻ | Substitution at C2 | 28.9 kcal/mol |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or environmental properties. These studies rely on calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or topological features of the molecule.

For this compound, descriptors could include molecular weight, surface area, volume, dipole moment, and various topological indices. A QSPR model would be developed by building a statistical relationship between these descriptors and a specific property (e.g., boiling point, solubility, chromatographic retention time) for a series of related bipyridine compounds.

Once a reliable model is established, it can be used to predict the properties of new or unmeasured compounds like this compound without the need for experimental work. This approach is particularly useful for screening large libraries of compounds to identify candidates with desired physical characteristics. It is important to note that this section excludes QSPR studies related to biological or drug-like activity.

Prediction of Spectroscopic Signatures and Photophysical Behavior

Computational methods are highly effective at predicting the spectroscopic properties of molecules. For this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting its UV-Visible absorption spectrum.

TD-DFT calculations yield the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. These calculations can predict how the chloro and fluoro substituents, as well as the 2,4'-bipyridine (B1205877) core structure, influence the electronic transitions (e.g., n→π* or π→π*) that give rise to the observed spectrum.

Beyond simple absorption, computational models can investigate the molecule's photophysical behavior after it absorbs light. This includes predicting the likelihood of fluorescence (emission from the singlet excited state) versus intersystem crossing to a triplet state, which could lead to phosphorescence. researchgate.net By mapping the potential energy surfaces of the excited states, researchers can identify the most probable relaxation pathways for the excited molecule, providing a complete picture of its interaction with light. nih.gov

Table 4: Illustrative Predicted UV-Vis Spectral Data from TD-DFT (Note: This data is a hypothetical example of computational spectroscopic predictions.)

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) | Dominant Character |

| S₀ → S₁ | 310 | 0.08 | n→π |

| S₀ → S₂ | 275 | 0.45 | π→π |

| S₀ → S₃ | 240 | 0.31 | π→π* |

Emerging Research Frontiers and Future Directions for 5 Chloro 2 Fluoro 2,4 Bipyridine

Applications in Advanced Materials Science

The bipyridine core is a foundational component in the development of functional materials, prized for its robust structure and ability to coordinate with metal ions. mdpi.combohrium.com The introduction of chloro and fluoro substituents, as seen in 5-Chloro-2'-fluoro-2,4'-bipyridine, allows for the fine-tuning of its electronic and photophysical properties, opening frontiers in optoelectronics, sensing, and energy storage.

Optoelectronics: Bipyridine derivatives are integral to the creation of photosensitizers and materials for optoelectronics. mdpi.com The specific halogenation pattern in this compound can modulate the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO-LUMO) gap. This tuning is critical for developing materials with tailored light absorption and emission characteristics for potential use in organic light-emitting diodes (OLEDs) or photovoltaic cells.

Sensors: Bipyridine-based structures serve as the core for various chemical sensors. acs.orgacs.org The nitrogen atoms can act as a chelating site for metal ions, and the resulting complex can exhibit changes in fluorescence or color upon binding to an analyte. acs.org The electronegative fluorine and chlorine atoms on the this compound scaffold can influence the sensitivity and selectivity of such sensors. Nanostructured materials incorporating bipyridine ligands have shown promise for detecting environmental pollutants and other molecules. [15 from initial search]

Energy Storage: A significant area of exploration for bipyridine derivatives is in nonaqueous redox flow batteries. acs.org Tris-bipyridine complexes of metals like chromium have been shown to exhibit multiple reversible redox couples and high solubility, both of which are critical parameters for high-energy-density batteries. acs.org The electron-withdrawing nature of the chloro and fluoro groups in this compound can positively shift the redox potentials of its metal complexes, a key factor in designing next-generation energy storage systems. acs.org

Table 1: Potential Applications of this compound in Materials Science This table is generated based on the established roles of related bipyridine derivatives.

| Application Area | Potential Role of this compound | Key Modulating Features |

|---|---|---|

| Optoelectronics (OLEDs) | As a ligand in emissive metal complexes or as a core for organic emitters. | The halogen atoms (Cl, F) tune the HOMO-LUMO gap, affecting emission color and efficiency. |

| Chemical Sensors | A chelating scaffold for fluorescent or colorimetric metal ion sensors. | Nitrogen atoms for metal binding; halogens for modulating selectivity and photophysical response. |

| Energy Storage | A ligand for redox-active metal complexes in flow batteries. | Halogen substituents adjust the redox potential and solubility of the metal complex. acs.org |

Explorations in Chemical Biology

In chemical biology, small molecules are used as probes to study complex biological processes in living systems, explicitly excluding clinical applications in humans. [5 from initial search, 9 from initial search] The rigid and tunable nature of the this compound scaffold makes it an attractive candidate for developing such molecular tools.

The bipyridine unit is a well-established chelating ligand, capable of binding to biologically relevant metal ions. It can also serve as a rigid core structure to which other functional groups, such as fluorophores or reactive moieties, can be attached. acs.org The chlorine atom at the 5-position of this compound can serve as a synthetic handle for further functionalization via cross-coupling reactions, allowing for its conjugation to biomolecules or other reporter groups. The fluorine atom, in contrast, is generally more stable and can be used to modulate the molecule's polarity, membrane permeability, and metabolic stability.

Halogenated fluorophores are known to be useful as thiol-reactive labels and fluorescent cross-linkers. [5 from initial search] By incorporating this scaffold into larger molecular designs, this compound could form the basis of novel fluorescent probes for imaging cellular components or activity-based probes for studying enzyme function, contributing to a deeper molecular-level understanding of biology. [9 from initial search]

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards automated and continuous-flow processes to enhance efficiency, safety, and reproducibility. acs.org The synthesis of bipyridine derivatives, which often relies on metal-catalyzed cross-coupling reactions like Suzuki or Negishi coupling, is particularly well-suited for these technologies. mdpi.comresearchgate.net

The preparation of an unsymmetrical compound like this compound would typically involve coupling a suitable chloropyridine derivative with a fluoropyridine derivative. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and fewer byproducts compared to traditional batch methods. acs.org Furthermore, performing reactions with hazardous or unstable intermediates is significantly safer in a continuous flow reactor. acs.org

Recent advances have led to the development of fully automated synthesis platforms that can perform iterative cross-coupling reactions, dramatically reducing the time required to produce complex small molecules. chemrxiv.orgchemistryworld.com Integrating the synthesis of this compound and its analogs onto such platforms could enable the rapid generation of a library of related compounds for high-throughput screening in materials science or drug discovery research. An example of this is the automated synthesis of a fluorine-18 (B77423) labeled pyridine-based agent for oligonucleotide conjugation, demonstrating the power of automation in creating specialized chemical tools. nih.gov

Challenges and Opportunities in the Design and Application of Halogenated Bipyridine Derivatives

The synthesis and application of halogenated bipyridines present a distinct set of challenges and opportunities.

Challenges:

Synthesis: Achieving regioselective halogenation of the pyridine (B92270) ring can be difficult, often requiring harsh conditions or multi-step procedures. youtube.com In cross-coupling reactions to form the bipyridine core, the bipyridine product itself can strongly coordinate to the metal catalyst, leading to decreased catalytic activity and lower yields. mdpi.combohrium.com

Reagent Toxicity: Some traditional cross-coupling methods, such as Stille coupling, utilize highly toxic organotin reagents, posing significant environmental and safety concerns. mdpi.com

Selectivity: When creating unsymmetrical bipyridines with multiple reactive halogen sites, achieving selective functionalization at one site while leaving another intact requires careful reaction design and optimization.

Opportunities:

Synthetic Innovation: Overcoming these synthetic hurdles is a major area of research. This includes developing more efficient and robust catalysts, exploring metal-free coupling protocols, and designing novel phosphine (B1218219) reagents for selective halogenation. thieme-connect.comresearchgate.net

Fine-Tuning Properties: The presence of different halogens (e.g., chlorine and fluorine) on the same scaffold provides a powerful tool for tuning molecular properties. The C-Cl bond is a versatile handle for further reactions, while the C-F bond enhances thermal and oxidative stability.

New Materials: The unique electronic properties conferred by halogenation open the door to novel functional materials. By systematically varying the halogenation pattern, libraries of bipyridine derivatives can be created to screen for optimal performance in applications like OLEDs, sensors, and catalysts.

Outlook on the Role of this compound in Sustainable Chemical Solutions

The future development and application of this compound are intrinsically linked to the principles of sustainable chemistry. The focus is on creating value-added materials and processes while minimizing environmental impact.

A key aspect of this is the development of greener synthetic routes. This includes the use of highly efficient catalysts with low metal loading and high turnover numbers, which reduces waste and cost. mdpi.com The use of alcohols as both solvent and reductant in some coupling reactions represents a step towards more benign synthesis. mdpi.com Furthermore, designing syntheses that utilize supported catalysts or reagents that can be easily recovered and reused is a growing area of interest that aligns with sustainable methodologies. researchgate.net

By leveraging technologies like flow chemistry, the synthesis of this compound can be made more energy-efficient and safer. acs.org As this compound and its derivatives are explored for applications in areas like energy storage and advanced electronics, their entire lifecycle, from synthesis to end-of-use, will be considered to ensure they contribute to a more sustainable technological future. The continued exploration of these molecules holds the promise of not only novel functionalities but also more responsible chemical practices.

Q & A

Q. What synthetic routes are recommended for 5-Chloro-2'-fluoro-2,4'-bipyridine, and how can reaction conditions be optimized for yield?

The synthesis of halogenated bipyridines often employs cross-coupling strategies. A validated approach involves Suzuki-Miyaura coupling between halogenated pyridine boronic acids and complementary halogenated pyridine derivatives. For example, 2,4'-bipyridine scaffolds can be synthesized using 5-chloropyridine-2-boronic acid and 2-fluoropyridine-4-halide precursors under palladium catalysis. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1-5 mol% loading.

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux (80-110°C).

- Base : Na₂CO₃ or K₂CO₃ to maintain pH > 7.

- Reaction time : 12-24 hours under inert atmosphere.

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Yields typically range from 45-70%, depending on steric and electronic effects of substituents .

Q. What safety protocols are essential for handling this compound?

This compound is classified as hazardous due to:

- Skin/eye irritation (H315, H319).

- Acute toxicity (H302, H312, H332).

Recommended precautions: - Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via authorized waste handlers.

- Storage : In airtight containers at 2-8°C, away from oxidizers.

Refer to Safety Data Sheets (SDS) for analogous bipyridines (e.g., 2,4'-bipyridine) for emergency response guidelines .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 8.5-9.0 ppm for pyridinic protons).

- ¹⁹F NMR : Identify fluorine environments (δ -110 to -120 ppm for aromatic fluorides).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 208.62).

- Infrared (IR) Spectroscopy : Detect C-Cl (550-750 cm⁻¹) and C-F (1000-1100 cm⁻¹) stretches.

- Elemental Analysis : Validate purity (>95% C, H, N content).

Cross-validation with computational tools (e.g., collision cross-section predictions) enhances structural confidence .

Advanced Research Questions

Q. How do chloro and fluoro substituents influence the electronic properties of this compound in coordination chemistry?

The electron-withdrawing effects of Cl and F substituents lower the π* orbital energy of the bipyridine ligand, enhancing metal-to-ligand charge transfer (MLCT) in transition metal complexes. For example:

- In ruthenium(II) complexes, such substituents red-shift MLCT absorption bands (e.g., from 590 nm to 613 nm in analogous systems).

- Substituent position (2' vs. 4') alters ligand symmetry and binding kinetics.

Experimental validation involves cyclic voltammetry (E₁/₂ for Ru³⁺/Ru²⁺) and UV-Vis spectroscopy. Computational DFT studies further elucidate orbital interactions .

Q. What computational methods predict the physicochemical properties of this compound?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potentials, and dipole moments to assess reactivity.

- Molecular Dynamics (MD) : Simulate solvation effects and diffusion coefficients in solvents (e.g., DMSO, water).

- Collision Cross-Section (CCS) Modeling : Predict CCS values (e.g., 135.5 Ų for [M+H]⁺) using tools like MOBCAL for ion mobility spectrometry calibration.

These methods complement experimental data, resolving ambiguities in stereoelectronic effects .

Q. How can contradictions in spectral data during structural elucidation be resolved?

Contradictions (e.g., mismatched NMR shifts or MS fragments) may arise from impurities or tautomerism. Mitigation strategies include:

- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) to detect byproducts.

- Isotopic labeling : Use ¹³C/¹⁵N-labeled precursors to track signal origins.

- X-ray crystallography : Definitive structural confirmation via single-crystal analysis.

- 2D NMR : COSY and HSQC to map proton-carbon correlations.

For persistent discrepancies, revisit synthetic conditions (e.g., catalyst purity, stoichiometry) .

Q. What strategies optimize the regioselectivity of halogenation in bipyridine derivatives?

- Directive groups : Electron-withdrawing groups (e.g., -NO₂) direct electrophilic substitution to specific positions.

- Metal-mediated halogenation : Use CuI or Pd catalysts for C-H activation.

- Temperature control : Lower temperatures (-20°C) favor kinetic products (e.g., para-substitution).

Monitor reaction progress with TLC and adjust Lewis acid additives (e.g., AlCl₃) to suppress side reactions .

Q. How does this compound compare to other bipyridine ligands in catalytic applications?

Comparative studies with 2,2'-bipyridine and 4,4'-bipyridine reveal:

- Enhanced Lewis acidity : Due to Cl/F substituents, improving catalytic activity in cross-coupling reactions.

- Thermal stability : Decomposition temperatures >300°C (TGA data), suitable for high-temperature applications.

Benchmark against commercial ligands (e.g., dppf) in model reactions (e.g., Heck coupling) to quantify performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.